Cas no 127794-14-3 (Guanosine,7,8-dihydro-7-methyl-8-thioxo- (9CI))

127794-14-3 structure
Nome del prodotto:Guanosine,7,8-dihydro-7-methyl-8-thioxo- (9CI)
Guanosine,7,8-dihydro-7-methyl-8-thioxo- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Guanosine,7,8-dihydro-7-methyl-8-thioxo- (9CI)
- 7,8-dihydro-7-methyl-8-thioxoguanosine
- 7,8-Dmtog
- 7-methyl-8-thioxoguanosine
- Guanosine, 7,8-dihydro-7-methyl-8-thioxo-
- 6H-Purin-6-one, 2-amino-1,7,8,9-tetrahydro-7-methyl-9-b-D-ribofuranosyl-8-thioxo-
- DTXSID80925984
- 6-Hydroxy-2-imino-7-methyl-9-pentofuranosyl-2,3,7,9-tetrahydro-8H-purine-8-thione
- 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-8-thioxo-8,9-dihydro-1H-purin-6(7H)-one
- 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8-sulfanylidene-1H-purin-6-one
- 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-7-methyl-8-thioxo-1H-purin-6-one
- SCHEMBL6448926
- 127794-14-3
- 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8-sulfanylidene-3H-purin-6-one
-
- Inchi: InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1
- Chiave InChI: WWGVIIVMPMBQFV-MUGJNUQGSA-N
- Sorrisi: CCCCCC[C@@H]1C(=O)O[C@H]1C[C@@H](OC([C@H](C(C)C)NC=O)=O)CCCCC
Proprietà calcolate
- Massa esatta: 329.07955
- Massa monoisotopica: 329.079389
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 22
- Conta legami ruotabili: 2
- Complessità: 608
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 176
- Carica superficiale: 0
- Conta Tautomer: 9
- XLogP3: -2.8
Proprietà sperimentali
- Densità: 2.11
- Punto di ebollizione: 581.1°C at 760 mmHg
- Punto di infiammabilità: 305.2°C
- Indice di rifrazione: 1.92
- PSA: 143.88
Guanosine,7,8-dihydro-7-methyl-8-thioxo- (9CI) Letteratura correlata
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
127794-14-3 (Guanosine,7,8-dihydro-7-methyl-8-thioxo- (9CI)) Prodotti correlati
- 96829-58-2(Orlistat)
- 104872-28-8((R,S,S,S)-Orlistat)
- 130793-27-0(N-Formyl-L-leucine (3S,4R,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester)
- 111466-61-6((S,R,R,R)-Orlistat)
- 111466-62-7((S,S,R,R)-Orlistat)
- 111466-63-8((S,R,S,S)-Orlistat)
- 113276-96-3(L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester)
- 1356847-30-7(5-Methyl-L-norleucine Orlistat Analogue)
- 1243011-56-4(Octyl Orlistat)
- 1225451-00-2((R,R,S,S)-Orlistat)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
